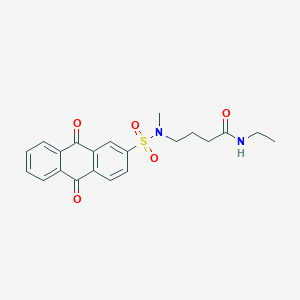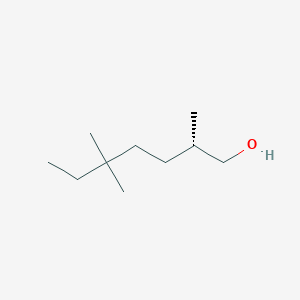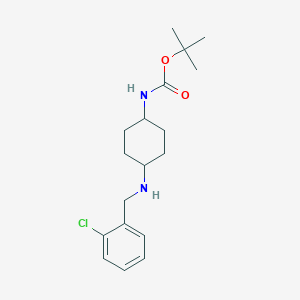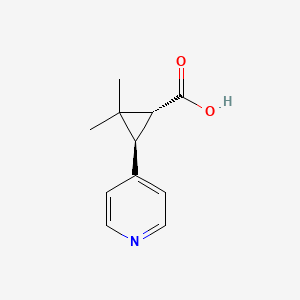
N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a sulfonamide derivative of anthraquinone. Anthraquinones are a type of aromatic organic compound characterized by three benzene rings fused together, with two carbonyl groups attached at the 9 and 10 positions . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to an amine group. They are well-known for their antimicrobial activity.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Anthraquinones are typically crystalline solids at room temperature, and are often colored due to their conjugated pi systems .Scientific Research Applications
Synthesis and Protected β-Amino Acids
A study by Robinson and Wyatt (1993) delves into the addition of a Reformatsky reagent to N-anthracene-9-sulfonyl and related imines, demonstrating a method for the synthesis of protected β-amino acids. This research signifies a pivotal advancement in the preparation of amino acid derivatives, which are crucial in the development of peptides and pharmaceuticals. The method outlined offers a novel approach for the synthesis of these compounds, potentially influencing future research in medicinal chemistry and drug design (Robinson & Wyatt, 1993).
Novel Insecticide Development
Zhu et al. (2011) discovered and characterized sulfoxaflor, a novel insecticide targeting sap-feeding pests. This research marks a significant milestone in the development of new insecticidal agents, showcasing the potential for chemical derivatives similar to N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide to serve as bases for pest control solutions. The study highlights the broad-spectrum efficacy of sulfoxaflor against a variety of sap-feeding insects, potentially offering a new tool in agricultural pest management (Zhu et al., 2011).
Antimicrobial Compound Synthesis
Sarvaiya et al. (2019) explored the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, revealing a potential for these substances in combating bacterial and fungal infections. This area of research is crucial for discovering new antimicrobials amidst rising antibiotic resistance, indicating that derivatives of N-ethyl-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide might hold valuable antimicrobial properties (Sarvaiya et al., 2019).
Environmental Impact and Biodegradation
Research by Zabaleta et al. (2018) on the biodegradation and uptake of the pesticide Sulfluramid, which contains N-ethyl perfluorooctane sulfonamide, a related compound, in a soil-carrot mesocosm, provides insight into the environmental fate and impact of such chemicals. The study outlines the pathways through which these compounds may degrade and accumulate in agricultural settings, offering vital information for the assessment of their environmental safety and effects on human health (Zabaleta et al., 2018).
properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-22-19(24)9-6-12-23(2)29(27,28)14-10-11-17-18(13-14)21(26)16-8-5-4-7-15(16)20(17)25/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRROREVCWXFOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)
![N-[1-(2H-1,2,3,4-tetrazol-5-yl)cyclopentyl]benzamide](/img/structure/B2464864.png)
![1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2464868.png)
![2-Phenyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]ethanesulfonamide](/img/structure/B2464869.png)


![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)


![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)


![2-[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2464882.png)